
(Z)-1-Bromo-4-(2-bromovinyl)benzene
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Overview
Description
(Z)-1-Bromo-4-(2-bromovinyl)benzene is an organic compound with the molecular formula C8H7Br2. It is a derivative of benzene, where one hydrogen atom is replaced by a bromine atom and another hydrogen atom is replaced by a bromoethenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-1-Bromo-4-(2-bromovinyl)benzene can be synthesized through several methods. One common method involves the bromination of 4-vinylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the bromination process and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(Z)-1-Bromo-4-(2-bromovinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids.
Reduction Reactions: Reduction of the bromoethenyl group can lead to the formation of 1-bromo-4-ethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are brominated benzoic acids.
Reduction: The primary product is 1-bromo-4-ethylbenzene.
Scientific Research Applications
Chemistry
(Z)-1-Bromo-4-(2-bromovinyl)benzene is primarily used as an intermediate in organic synthesis . It facilitates the creation of complex organic molecules through various reactions:
- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions, forming sigma complexes with electrophiles, which are essential for synthesizing other aromatic compounds.
- Synthesis of Vinyl Derivatives : It serves as a precursor for synthesizing vinyl-substituted aromatic compounds, which have applications in materials science and polymer chemistry.
Biology
Research has indicated that this compound exhibits potential biological activity:
- Anticancer Activity : In studies evaluating the cytotoxic effects of brominated compounds on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for anticancer drug development.
- Interactions with Biomolecules : The compound's electrophilic nature allows it to interact with various biomolecules, which is crucial for understanding its biological mechanisms and potential therapeutic effects.
Medicine
The compound is being investigated for its role as a precursor in pharmaceutical synthesis:
- Drug Development : Research is ongoing to explore its utility in creating pharmaceutical compounds, particularly those targeting specific biological pathways involved in diseases.
Industry
In industrial applications, this compound is utilized in:
- Production of Polymers : It is involved in the synthesis of various polymeric materials due to its reactivity.
- Agrochemicals : The compound can be used to develop agrochemical products that require specific brominated structures for efficacy.
Case Study 1: Anticancer Activity
A study assessed the anticancer efficacy of several brominated compounds, including this compound. The results showed that this compound exhibited significant cytotoxicity against breast cancer cell lines. These findings support its potential as a lead compound for further development into anticancer agents.
Case Study 2: Synthesis Optimization
Research conducted on optimizing the synthesis conditions for this compound demonstrated that using a mixture of solvents significantly improved yield and stereoselectivity. The study highlighted the importance of reaction conditions in achieving high purity and efficiency in synthesizing this compound from anti-2,3-dibromoalkanoic acids using KF/Al2O3 as a base .
Mechanism of Action
The mechanism of action of (Z)-1-Bromo-4-(2-bromovinyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity. This mechanism is similar to other benzene derivatives undergoing electrophilic substitution .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(2-bromoethyl)benzene
- 1-Bromo-2-phenylethylene
- 1-Bromo-2-phenylethyne
Uniqueness
(Z)-1-Bromo-4-(2-bromovinyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated benzene derivatives. Its bromoethenyl group allows for unique synthetic transformations that are not possible with other similar compounds .
Biological Activity
(Z)-1-Bromo-4-(2-bromovinyl)benzene is an organic compound notable for its unique structure, which consists of a benzene ring substituted with two bromine atoms and a vinyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications as a precursor in drug development.
- Molecular Formula : C8H6Br2
- Molecular Weight : Approximately 261.90 g/mol
- Structural Isomers : Exists in both (Z) and (E) configurations, which can influence its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to engage in electrophilic aromatic substitution reactions. The two bromine substituents enhance the compound's reactivity, allowing it to form sigma complexes with various electrophiles. This mechanism is crucial for understanding how the compound interacts with biological targets, including enzymes and receptors involved in disease processes.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that brominated compounds can inhibit tubulin polymerization, which is essential for cancer cell division. The binding affinity of these compounds to tubulin can lead to enhanced cytotoxicity against various cancer cell lines .
A comparative analysis of related compounds revealed that those with similar brominated structures demonstrated IC50 values ranging from 6.7 µM to 72.9 µM against different cancer cell types, suggesting that this compound may possess comparable potency .
Enzyme Inhibition Studies
This compound has also been explored for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and potentially leading to therapeutic effects in conditions such as cancer or inflammation.
Synthesis and Reactivity
The synthesis of this compound typically involves bromination reactions under controlled conditions. Its reactivity profile includes:
- Substitution Reactions : The compound can undergo nucleophilic substitution where bromine atoms are replaced by other nucleophiles.
- Oxidation Reactions : It can be oxidized to form brominated benzoic acids.
- Reduction Reactions : The bromoethenyl group can be reduced to yield 1-bromo-4-ethylbenzene.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer efficacy of various brominated compounds, this compound was included due to its structural similarity to known anticancer agents. The results indicated that it exhibited significant cytotoxicity against breast cancer cell lines, supporting its potential as a lead compound for further development .
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with enzymes involved in drug metabolism. The findings suggested that this compound could serve as a scaffold for designing more selective enzyme inhibitors, which could be beneficial in drug discovery efforts aimed at enhancing therapeutic efficacy while minimizing side effects.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (Z)-1-Bromo-4-(2-bromovinyl)benzene, and how do reaction conditions influence stereochemical outcomes?
- Methodology :
- Bromination of vinylbenzenes : Start with 4-vinylbenzene derivatives and perform stereoselective bromination using N-bromosuccinimide (NBS) in a solvent like CCl₄ under UV light. Control temperature (0–25°C) to favor Z-configuration via radical intermediates .
- Palladium-catalyzed coupling : React 4-bromophenylboronic acid with (Z)-1,2-dibromoethylene using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC to ensure selective cross-coupling .
- Key Considerations : Use low-temperature NMR (e.g., ¹H NMR at 400 MHz in CDCl₃) to confirm Z-configuration via coupling constants (J ≈ 10–12 Hz for cis vinyl protons) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to identify vinyl proton splitting patterns and confirm bromine substitution positions. For Z-isomers, expect distinct coupling constants (e.g., J = 10–12 Hz) .
- X-ray Crystallography : Grow single crystals via slow evaporation in hexane/ethyl acetate. Resolve crystal structure to unambiguously confirm stereochemistry and bond angles .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and distinguish Z/E isomers via retention time differences .
Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?
- Methodology :
- Reaction Setup : Combine the compound with arylboronic acids (1.2 eq), Pd(OAc)₂ (2 mol%), and SPhos ligand (4 mol%) in a degassed mixture of dioxane/H₂O (4:1) at 90°C for 12–24 hours .
- Workup : Extract with ethyl acetate, wash with brine, and purify via flash chromatography (silica gel, hexane/EtOAc).
- Data Contradictions : Some studies report lower yields for Z-isomers due to steric hindrance; optimize ligand choice (e.g., XPhos instead of SPhos) to improve efficiency .
Advanced Research Questions
Q. What strategies mitigate stereochemical isomerization during the synthesis of this compound?
- Methodology :
- Low-Temperature Bromination : Perform reactions below –20°C to suppress radical recombination pathways that favor E-isomers .
- Additive Screening : Introduce Lewis acids (e.g., ZnBr₂) to stabilize transition states and enhance Z-selectivity. Monitor isomer ratios via GC-MS .
Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map potential energy surfaces. Compare activation barriers for Z vs. E isomers in SN2 reactions .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Predict that Z-isomers exhibit slower kinetics due to bulky substituent alignment .
Q. How can side reactions (e.g., debromination or polymerization) be minimized during large-scale synthesis?
- Methodology :
- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture/O₂, which accelerate radical side reactions .
- Continuous Flow Reactors : Implement microfluidic systems with precise temperature control (±1°C) to reduce residence time and suppress polymerization .
- Additives : Add stabilizers like BHT (0.1 wt%) to quench free radicals. Confirm stability via accelerated aging tests (e.g., 48 hours at 40°C) .
Properties
IUPAC Name |
1-bromo-4-(2-bromoethenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASXNYRCBGBZJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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